N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Description
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a dimethyl-substituted pyridin-2-amine core and a 1-propylpyrrolidin-2-yl substituent at the 5-position. The pyrrolidine moiety introduces a bicyclic structure, which may enhance conformational rigidity and influence bioavailability.
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,6-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-3)16-11(12)2/h7-8,13H,4-6,9-10H2,1-3H3,(H,15,16) |
InChI Key |
OROIEMVNIFUPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=C(C=C2)NC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-aminopyridine with propylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce different functional groups into the pyridine ring, enhancing the compound’s versatility .
Scientific Research Applications
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in binding studies and as a probe in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
In the industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable asset in various research and industrial applications .
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In medicinal chemistry, it may interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridin-2-amine Derivatives
Pyridin-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity and Steric Effects: QSAR studies on pyridin-2-amine derivatives highlight lipophilicity (Log P) and steric bulk (SMR) as critical for antibacterial activity .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in compound 10e) correlate with anticancer activity, suggesting that the pyrrolidine’s electron-donating nature in the target compound may require balancing with other substituents for optimal efficacy .
- Conformational Rigidity: The bicyclic pyrrolidine moiety may reduce metabolic degradation compared to linear alkyl chains (e.g., 1-propyl), as seen in other rigidified analogs .
Anticancer Activity of Pyridin-2-amine and Related Scaffolds
- Pyrazolo-pyrimidinones: Compound 10e (IC50 = 11 µM) demonstrates the importance of aromatic substituents in cytotoxicity .
- Indazole-pyrimidin-2-amine Hybrids: Derivatives like 4-(3-Iodo-1H-indazol-6-yl)pyrimidin-2-amine (2-13) show structural similarity to the target compound, with iodine enhancing halogen bonding in biological targets .
- Target Compound’s Potential: The 1-propylpyrrolidin-2-yl group may mimic tertiary amines in kinase inhibitors, suggesting possible kinase-targeted anticancer mechanisms. However, empirical data are needed to confirm this .
Biological Activity
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with a complex structure that suggests significant interactions with biological systems. Its unique configuration includes a pyridine ring substituted with a dimethyl group and a propylpyrrolidine moiety, which indicates potential pharmacological applications, particularly in the modulation of neurotransmitter systems.
- Molecular Formula : C14H23N3
- Molecular Weight : 233.35 g/mol
- CAS Number : 1352502-37-4
Preliminary studies indicate that this compound interacts primarily with neurotransmitter systems, notably dopamine and serotonin pathways. This interaction is crucial for its potential therapeutic effects in neurological disorders.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Neurotransmitter Modulation :
- The compound shows promise in modulating dopamine and serotonin receptors, which are vital in treating conditions like depression and anxiety.
- Studies suggest that similar compounds have demonstrated significant effects on neurotransmitter release and receptor activity, indicating potential applications in psychopharmacology.
-
Potential Therapeutic Applications :
- Given its structural attributes, this compound may serve as a candidate for developing therapeutic agents targeting neurological conditions.
- The compound's ability to influence neurotransmitter systems positions it as a potential treatment option for various psychiatric and neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Isobutyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine | Similar pyridine and pyrrolidine structure | Different receptor interactions due to isobutyl group |
| 2-(Pyridin-2-yl)isopropylamine | Contains a pyridine ring and isopropyl group | Different biological activity profile compared to propyl group |
| 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol | Contains a chloro group and sulfonamide | Enhanced reactivity in substitution reactions |
This table illustrates the distinctiveness of this compound in its potential interactions and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds with similar structures. For instance:
- Dopaminergic Activity : Research has shown that compounds with pyridine rings can influence dopaminergic pathways, which are critical in managing conditions such as Parkinson's disease.
- Serotonergic Modulation : A study indicated that similar compounds could act as serotonin reuptake inhibitors, suggesting potential antidepressant properties.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in animal models, indicating their potential utility in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
